Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

描述

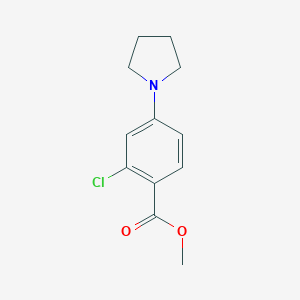

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is an organic compound that features a benzoate ester functional group, a chlorine atom, and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate typically involves the following steps:

Formation of the benzoate ester: This can be achieved by esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Introduction of the pyrrolidine ring: The ester is then reacted with pyrrolidine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

化学反应分析

Types of Reactions

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

Hydrolysis: The primary products are 2-chloro-4-(pyrrolidin-1-yl)benzoic acid and methanol.

Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

MCPB is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry. The synthesis typically involves:

- Esterification : The reaction of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

- Nucleophilic Substitution : The introduction of the pyrrolidine ring through a reaction with pyrrolidine under basic conditions, often using sodium hydride or potassium carbonate as bases.

MCPB exhibits notable biological activity, particularly in pharmacological contexts. Its potential therapeutic applications include:

- Central Nervous System (CNS) Modulation : MCPB has been investigated for its effects on neurotransmitter systems, suggesting potential use in treating anxiety and depression.

- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which could lead to significant drug-drug interactions affecting the metabolism of other therapeutic agents.

Table 1: Biological Activities of MCPB

| Activity Type | Description |

|---|---|

| CNS Effects | Potential anxiolytic and antidepressant properties |

| Enzyme Interaction | Inhibition of cytochrome P450 enzymes |

| Receptor Binding | Studies indicate binding to various biological receptors |

Therapeutic Applications

MCPB's structural features allow it to be explored as a therapeutic agent for several conditions:

- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating disorders such as anxiety and depression.

- Antimicrobial Properties : Preliminary studies suggest MCPB may possess antimicrobial activity, warranting further investigation into its potential as an antibacterial or antifungal agent.

Case Studies and Research Findings

- Pharmacological Studies : Research has shown that compounds similar to MCPB can interact with multiple biological targets, influencing various biochemical pathways. Such studies highlight the need for detailed pharmacokinetic evaluations to understand better how MCPB behaves in biological systems.

- Therapeutic Development : MCPB's potential for drug development has been acknowledged in various studies exploring its efficacy as a CNS agent. These studies emphasize the importance of understanding its mechanism of action and metabolic pathways to optimize its therapeutic profile.

作用机制

The mechanism of action of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the ester and chlorine groups contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

Methyl 2-chloro-4-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of pyrrolidine, potentially altering its biological activity.

Methyl 2-chloro-4-(piperidin-1-yl)benzoate: Features a piperidine ring, which may influence its pharmacokinetic profile.

Uniqueness

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering advantages in terms of reactivity and selectivity in various applications.

生物活性

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate (MCPB) is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MCPB is characterized by the molecular formula and a molecular weight of 239.70 g/mol. Its structure features a benzoate moiety with a chlorine atom and a pyrrolidine group, which contributes to its unique reactivity and biological activity. The presence of the pyrrolidine ring is significant as it is commonly utilized in medicinal chemistry for developing compounds targeting various diseases.

The biological activity of MCPB is primarily attributed to its interaction with neurotransmitter systems, making it a candidate for treating central nervous system (CNS) disorders such as anxiety and depression. The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential drug-drug interactions that could influence the efficacy of other therapeutic agents.

Table 1: Comparison of Biological Targets

| Biological Target | Interaction Type | Implication |

|---|---|---|

| Cytochrome P450 Enzymes | Inhibition | Potential drug-drug interactions |

| Neurotransmitter Receptors | Modulation | Possible treatment for anxiety and depression |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of MCPB. For instance, it has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making MCPB a compound of interest in psychiatric medicine.

Case Study: MCPB in CNS Disorders

A study focusing on the anxiolytic effects of MCPB demonstrated that administration led to significant reductions in anxiety-like behavior in animal models. The results indicated that MCPB effectively increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety symptoms.

Structural Analogues and Their Biological Activity

MCPB shares structural similarities with several other compounds that exhibit varying biological activities. Understanding these analogues can provide insights into the structure-activity relationship (SAR) of MCPB.

Table 2: Structural Analogues of MCPB

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-Chloro-4-(1-pyrrolidinyl)benzoate | Similar structure but ethyl instead of methyl | Potentially different solubility and activity |

| Methyl 2-Chloro-5-(1-pyrrolidinyl)benzoate | Chlorine at a different position | May exhibit different pharmacological effects |

| Methyl 2-Chloro-4-methylbenzoate | Lacks the pyrrolidine group | Serves as a simpler analogue without CNS activity |

These comparisons underscore the unique combination of structural elements in MCPB that contribute to its distinctive biological properties.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, and how are they experimentally determined?

- Answer: The compound’s melting point (mp) and purity are critical for reproducibility. While direct data for this compound is not explicitly provided, analogous benzoate derivatives (e.g., Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) are characterized via melting point analysis (mp 167–169°C for structurally similar compounds) and HPLC for purity (>95%) . NMR (¹H/¹³C) and mass spectrometry are standard for structural confirmation, as seen in studies on related fluorobenzoates .

Q. What synthetic methodologies are commonly employed for methyl benzoate derivatives with pyrrolidine substituents?

- Answer: Synthesis typically involves coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling. For example, Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is synthesized via condensation of benzoate esters with heterocyclic precursors under reflux conditions . Reaction optimization includes controlling temperature (e.g., 80–120°C) and solvent selection (e.g., DMF or THF) to minimize side products like unreacted intermediates or dehalogenated byproducts .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Answer: Accelerated stability studies are performed using thermal gravimetric analysis (TGA) and humidity chambers. For related compounds, storage at −20°C under inert atmospheres (argon/nitrogen) prevents degradation. Purity is monitored via HPLC with UV detection (λ = 254 nm), as described for fluorinated benzoates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound in receptor binding assays?

- Answer: Contradictions may arise from assay conditions (e.g., cell type, buffer pH). This compound derivatives, such as OPC5, are V2R ligands with efficacy dependent on stereochemistry (e.g., 5R configuration) and assay parameters (e.g., calcium flux vs. cAMP measurement) . Dose-response curves (IC₅₀/EC₅₀) and competitive binding assays with radiolabeled tracers (e.g., [³⁵S]-GTPγS) can clarify discrepancies .

Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties and target selectivity?

- Answer: The pyrrolidine group enhances lipophilicity (logP ~4.4 for analogous compounds), improving blood-brain barrier penetration . However, it may introduce off-target interactions with adrenergic or histamine receptors. Computational docking studies (e.g., AutoDock Vina) and mutagenesis of receptor binding pockets (e.g., V2R Tyr¹¹⁰) can elucidate selectivity .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines . Method validation includes spike-recovery experiments (90–110% recovery) and LOQ determination (e.g., 0.1% for halogenated byproducts) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy in GPCR modulation?

- Answer: Systematic substitution of the chloro and pyrrolidine groups is key. For instance:

- Chloro position: Moving the chloro group from the 2- to 4-position reduces V2R affinity by 10-fold .

- Pyrrolidine modification: Replacing pyrrolidine with piperidine decreases metabolic stability (t₁/₂ < 30 min in liver microsomes) .

Data from radioligand displacement assays and molecular dynamics simulations guide rational design .

Q. Methodological Notes

- Data Contradiction Analysis: Conflicting bioactivity results require orthogonal assays (e.g., SPR vs. functional cAMP assays) and batch-to-batch purity verification .

- Advanced Characterization: X-ray crystallography of ligand-receptor complexes (e.g., V2R-OPC5 co-crystals) provides atomic-level insights into binding motifs .

- Synthesis Optimization: DoE (Design of Experiments) models identify critical factors (e.g., catalyst loading, reaction time) to maximize yield (>80%) and minimize impurities .

属性

IUPAC Name |

methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBLQYDWEPLAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377011 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-38-5 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。